molecular formula C7H9F3N2O B11745651 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- CAS No. 2059147-59-8

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-

Cat. No.: B11745651
CAS No.: 2059147-59-8
M. Wt: 194.15 g/mol
InChI Key: YKJRYZDHSNNEAH-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The presence of the trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.

Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different pyrazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of pyrazole aldehydes or ketones.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1H-Pyrazole, 1,5-dimethyl-
  • 1H-Pyrazole, 1,5-dimethyl-3-(difluoromethyl)-
  • 1H-Pyrazole, 1,5-dimethyl-3-(chloromethyl)-

Uniqueness: 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-4-5(3-13)6(7(8,9)10)11-12(4)2/h13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJRYZDHSNNEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198489
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059147-59-8
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2059147-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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